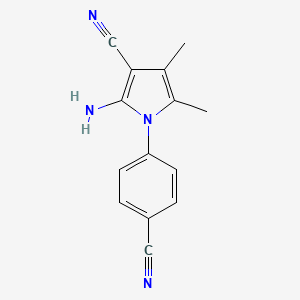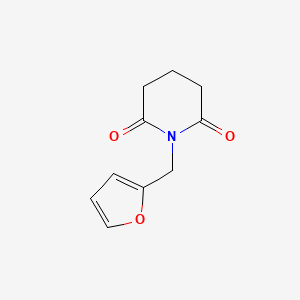
2-furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate
Übersicht
Beschreibung
The research on furyl and chlorophenyl acrylate derivatives focuses on their synthesis, characterization, and applications due to their interesting chemical and physical properties. These compounds often serve as intermediates in the production of polymers, composites, and potentially bioactive molecules.
Synthesis Analysis
The synthesis of compounds related to furyl and chlorophenyl acrylates often involves reactions like copolymerization and cycloaddition. For instance, the copolymerization of 2,3-epoxypropyl-3-(2-furyl) acrylate with acrylonitrile or styrene uses benzoyl peroxide as an initiator, highlighting a method for creating complex polymers with furyl and acrylate components (Raval, Patel, & Vyas, 2002); (Patel, Tarpada, & Raval, 2013).
Molecular Structure Analysis
Structural analysis of related compounds often utilizes techniques like X-ray diffraction, showing trigonal-bipyramidal coordination geometries in some cases. This indicates the complex structural nature of furyl and acrylate derivatives, which can influence their chemical reactivity and physical properties (Gusakovskaya et al., 2018).
Chemical Reactions and Properties
The chemical behavior of furyl-acrylate compounds includes reactions like dimerization and interaction with other organic molecules. For example, the photochemical dimerization of methyl 3-(2-furyl)acrylate highlights the reactivity of the furyl group under specific conditions (D’Auria et al., 1990).
Physical Properties Analysis
The physical properties of furyl and chlorophenyl acrylate derivatives, such as thermal stability and mechanical strength, are of particular interest in materials science. Copolymers synthesized from these compounds exhibit varied thermal stabilities and mechanical properties, making them suitable for specific applications like glass fiber reinforced composites (Patel, Tarpada, & Raval, 2014).
Chemical Properties Analysis
The reactivity ratios and copolymer composition of chlorophenyl acrylate with other monomers have been studied to understand the chemical properties of these compounds. Such analyses help in tailoring the properties of the resulting polymers for specific applications, demonstrating the versatility of furyl and acrylate derivatives in polymer chemistry (Vijayaraghavan & Reddy, 1999).
Wissenschaftliche Forschungsanwendungen
Composite Material Development
2-Furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate and related compounds have been explored for developing composite materials. In one study, glass fiber reinforced composites (GFRC) were fabricated using a precursor synthesized from 3-(2-furyl)acrylic acid and epichlorohydrin, demonstrating promising mechanical, electrical, and chemical resistance properties (Raval, Patel, & Vyas, 2002). Another study similarly examined copolymers synthesized from 2,3-epoxypropyl-3-(2-furyl) acrylate with styrene for glass fiber reinforced composites, highlighting their utility in various industrial applications (Patel, Tarpada, & Raval, 2013).
Pharmaceutical Research
In the pharmaceutical sector, derivatives of 2-furylmethyl 2-(benzoylamino)-3-(4-chlorophenyl)acrylate have been investigated as potential anti-malarial agents. One study found that certain derivatives exhibited significant inhibitory effects against the multi-drug resistant Plasmodium falciparum strain (Wiesner et al., 2003).
Photopolymerization Research
In materials science, particularly in photopolymerization, the related compound methyl 3-(2-furyl)acrylate was studied for its photochemical dimerization properties. The research revealed high regioselectivity and stereoselectivity in the photopolymerization process, which could be beneficial for developing new materials (D’Auria, 2014).
Anti-HCV Research
Further, the compound has been explored in the context of anti-HCV (Hepatitis C Virus) NS5B polymerase inhibitors, showing promise in the development of novel treatments for HCV (Pfefferkorn et al., 2005).
Eigenschaften
IUPAC Name |
furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c22-17-10-8-15(9-11-17)13-19(21(25)27-14-18-7-4-12-26-18)23-20(24)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,24)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGSUTAXUWOSEV-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)OCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
furan-2-ylmethyl (E)-2-benzamido-3-(4-chlorophenyl)prop-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4584908.png)
![3-(2-furyl)-4-isopropyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4584914.png)

![N-(2,4-dimethylphenyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4584928.png)
![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)
![methyl 3-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4584937.png)
![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)
![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)
![{2-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B4584948.png)
![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)


